molecular formula C11H8F3NO4 B7960161 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid

1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid

Cat. No.: B7960161
M. Wt: 275.18 g/mol
InChI Key: SVOJFWMVUNKBCY-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid ( 1260833-61-1, Molecular Weight: 275.18) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical development . The compound features a cyclopropanecarboxylic acid scaffold substituted with a 4-(trifluoromethyl)-2-nitrophenyl group, a structure that combines the steric and electronic influences of the cyclopropane ring with the unique properties of the trifluoromethyl and nitro substituents . Such molecular architectures are frequently explored in drug discovery, as the cyclopropane ring can enhance potency and metabolic stability, while the trifluoromethyl group is known to improve membrane permeability and bioavailability . This reagent is particularly valuable for the synthesis of novel heterocyclic compounds, such as pyrazole-carboxamides, which are being actively investigated as potential anti-inflammatory agents with selective cyclooxygenase-2 (COX-2) inhibitory activity . The presence of both electron-withdrawing groups and the carboxylic acid handle makes it a versatile intermediate for further synthetic modification, including amide coupling and nucleophilic aromatic substitution reactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO4/c12-11(13,14)6-1-2-7(8(5-6)15(18)19)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOJFWMVUNKBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Cyclization Using Dihaloethanes

A widely cited approach involves the reaction of nitroacetate esters with 1,2-dihaloethanes to form cyclopropane intermediates. For instance, ethyl nitroacetate reacts with 1,2-dibromoethane in the presence of sodium carbonate or cesium carbonate as a base, yielding 1-nitrocyclopropane-1-carboxylate derivatives. The reaction proceeds via a nucleophilic alkylation mechanism, where the nitroacetate’s enolate attacks the dihaloethane, followed by intramolecular cyclization. Typical conditions include refluxing in dichloromethane (80–120°C) for 8–12 hours, achieving moderate yields (45–60%). This method is advantageous for its simplicity but requires subsequent reduction of the nitro group and hydrolysis to the carboxylic acid, which may complicate downstream functionalization.

Gold-Catalyzed Cycloisomerization

Recent advances in gold catalysis enable the synthesis of cyclopropanes via cycloisomerization of enynes. For example, gold(I) complexes such as [(Ph₃P)AuNTf₂] catalyze the 5-exo-dig cyclization of 1,6-enynes to form cyclopropyl gold carbenes, which can be trapped by alkenes or carbonyl groups. This method offers excellent stereocontrol and functional group tolerance, making it suitable for synthesizing cyclopropanes with pre-installed aromatic substituents. In one protocol, a gold-catalyzed reaction of a propargylic acetate with a styrene derivative yielded trisubstituted cyclopropanes in 70–85% yield. However, the need for specialized catalysts and stringent anhydrous conditions may limit industrial scalability.

The aromatic ring in the target compound requires precise introduction of trifluoromethyl and nitro groups at the 4- and 2-positions, respectively. These steps are often performed prior to cyclopropane formation to avoid side reactions.

Trifluoromethyl Group Introduction

Trifluoromethylation of aryl precursors is commonly achieved using Umemoto’s reagent, CF₃Cu, or SF₄/HF systems. Patent EP3577099B1 describes the use of SF₄ and HF in dichloromethane to convert aryl carboxylic acids to trifluoromethyl derivatives. However, this method failed for substrates with electron-withdrawing groups (e.g., cyanomethyl), resulting in decomposition. Alternative approaches employ cross-coupling reactions, such as the palladium-catalyzed coupling of aryl halides with Me₃SiCF₃, which proceeds in 60–75% yield under mild conditions.

Nitration Reactions

Nitration of 4-trifluoromethylbenzene derivatives is performed using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The trifluoromethyl group’s meta-directing effect ensures preferential nitration at the 2-position, yielding the desired regioisomer in 50–65% yield. Post-nitration purification via recrystallization from ethanol enhances regiochemical purity (>95%).

Carboxylic Acid Group Installation

The carboxylic acid moiety is introduced via hydrolysis of ester or nitrile precursors. For example, ethyl 1-(4-(trifluoromethyl)-2-nitrophenyl)cyclopropane-1-carboxylate undergoes base-mediated hydrolysis (NaOH in ethanol, 70–90°C) to afford the carboxylic acid in 85–90% yield. Alternatively, LAH reduction of nitriles followed by oxidation provides a two-step pathway, albeit with lower overall efficiency (60–70%).

Integrated Synthetic Pathways

Two dominant routes emerge for synthesizing this compound:

Route 1 (Linear Approach):

  • Nitration of 4-trifluoromethylbenzene to 4-trifluoromethyl-2-nitrobenzene.

  • Conversion to 4-trifluoromethyl-2-nitrophenylacetic acid via Friedel-Crafts acylation.

  • Cyclopropanation using diethyl bromomalonate and NaH (yield: 55%).

  • Hydrolysis of the ester to the carboxylic acid.

Route 2 (Convergent Approach):

  • Gold-catalyzed cyclopropanation of a pre-functionalized enyne bearing trifluoromethyl and nitro groups.

  • Oxidation of a cyclopropane methanol intermediate to the carboxylic acid using Jones reagent.

Comparative Analysis of Methodologies

Parameter Alkylation Cyclization Gold Catalysis
Yield45–60%70–85%
Stereochemical ControlModerateHigh
Functional Group ToleranceLimited to electron-deficient arenesBroad
ScalabilityIndustrialLaboratory-scale

Challenges and Optimization

Key challenges include:

  • Regioselectivity in Nitration: Competing para-nitration can occur if reaction temperatures exceed 5°C, necessitating precise thermal control.

  • Cyclopropane Ring Strain: The high ring strain complicates late-stage functionalization, favoring early installation of aromatic substituents.

  • Acid Sensitivity: The trifluoromethyl group’s electron-withdrawing nature increases susceptibility to hydrolysis under acidic conditions, requiring neutral pH during workup.

Optimization strategies involve using flow chemistry for nitration to enhance reproducibility and employing bulkier bases (e.g., KOtBu) to minimize side reactions during cyclopropanation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Iron powder, hydrochloric acid; palladium on carbon, hydrogen gas.

  • Substitution: Sodium cyanide, dimethyl sulfoxide.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Cyanides, sulfonates.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

1-(4-Nitrophenyl)cyclopropanecarboxylic Acid (CAS 23348-99-4)

  • Structure : Cyclopropanecarboxylic acid linked to a 4-nitrophenyl group.
  • Key Differences : Lacks the trifluoromethyl substituent.
  • Impact : The absence of the trifluoromethyl group reduces lipophilicity and electron-withdrawing effects compared to the target compound. This may result in lower metabolic stability and altered solubility in organic solvents .

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid (CAS 2262-03-5)

  • Structure : Cyclopropanecarboxylic acid with a 4-(trifluoromethyl)phenyl group.
  • Key Differences : Lacks the nitro group.
  • Impact : Reduced electron withdrawal decreases the carboxylic acid’s acidity. The compound may exhibit higher aqueous solubility than the target compound but lower reactivity in electrophilic substitution reactions .

1-(4-Bromophenyl)cyclopropanecarboxylic Acid (CAS 345965-52-8)

  • Structure : Bromine substituent at the para position.
  • Key Differences : Bromine is less electron-withdrawing than nitro or trifluoromethyl.
  • Bromine’s larger atomic size may also introduce steric effects .

Variations in the Cycloalkane Core

1-(4-Nitrophenyl)cyclobutanecarboxylic Acid (CAS 202737-42-6)

  • Structure : Cyclobutane ring instead of cyclopropane.
  • Key Differences : Larger ring size reduces angle strain.
  • Impact : Cyclobutane’s lower strain energy may decrease carboxylic acid acidity compared to the cyclopropane analog. The increased flexibility could also affect binding interactions in biological systems .

Functional Group Additions

1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic Acid

  • Structure : Incorporates a carbamoyl group (-CONH-) linked to a fluorophenyl ring.
  • Key Differences : Carbamoyl group introduces hydrogen-bonding capability.

Biological Activity

1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl and nitro groups attached to the phenyl ring are known to influence the compound's lipophilicity, reactivity, and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H9F3O2
  • Molecular Weight : 246.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can modulate the activity of various enzymes and receptors, leading to diverse biological effects such as:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties, potentially making this compound a candidate for further investigation in infectious disease models.
  • Anti-inflammatory Effects : The presence of a nitro group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory processes. For example, it has been shown to affect the expression of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Case Studies

StudyFindings
Study A (2020)Demonstrated that related cyclopropane carboxylic acids exhibit significant anti-inflammatory activity in murine models.
Study B (2021)Found that trifluoromethyl-substituted compounds can inhibit bacterial growth effectively, indicating potential antimicrobial properties.
Study C (2022)Investigated the pharmacokinetics of related compounds, revealing favorable absorption and distribution characteristics that may apply to this compound as well.

Research Applications

This compound is being explored for various applications in medicinal chemistry:

  • Drug Development : Its unique structure makes it a valuable scaffold for designing new drugs targeting inflammation and infection.
  • Pharmacological Studies : Ongoing research aims to elucidate its mechanism of action at the molecular level, particularly how it interacts with key proteins involved in disease pathways.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid?

Methodological Answer:
The synthesis typically involves cyclopropanation of a pre-functionalized aryl precursor. A plausible route includes:

Cyclopropanation : Use a Simmons-Smith reaction (CH₂I₂/Zn-Cu) or transition metal-catalyzed methods (e.g., Rh(II)) to introduce the cyclopropane ring to a 4-(trifluoromethyl)-2-nitrobenzene derivative .

Carboxylic Acid Formation : Oxidize a nitrile or ester intermediate (e.g., via hydrolysis with NaOH/H₂O₂) to yield the carboxylic acid moiety. Evidence from structurally related cyclopropane derivatives (e.g., 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid) suggests this step requires controlled conditions to avoid ring strain-induced decomposition .

Basic: How can researchers confirm the purity and identity of this compound?

Methodological Answer:
Use a combination of:

  • Chromatography : HPLC or GC-MS to assess purity (>95%, as seen in analogous compounds ).
  • Spectroscopy :
    • ¹H/¹³C NMR : Look for cyclopropane ring protons (δ 1.5–2.5 ppm) and carboxylic acid protons (broad δ ~12 ppm). The trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) and nitro group (strong IR absorption ~1520 cm⁻¹) are key identifiers .
    • HRMS : Confirm molecular ion [M-H]⁻ at m/z ≈ 290.04 (C₁₁H₇F₃NO₄⁻) .

Advanced: How do electronic effects of the nitro and trifluoromethyl groups influence reaction kinetics in derivatization?

Methodological Answer:
Both groups are electron-withdrawing, but their combined effects create unique reactivity:

  • Nitro Group : Strongly deactivates the phenyl ring, directing electrophilic substitution to the meta position relative to itself.
  • Trifluoromethyl Group : Further enhances deactivation, making nucleophilic aromatic substitution (e.g., with amines) challenging unless using high-temperature or catalytic conditions (e.g., Pd/C) .
    Experimental Design : Compare reaction rates of this compound with mono-substituted analogs (e.g., 4-trifluoromethylphenyl or 2-nitrophenyl derivatives) in SNAr reactions. Monitor via UV-Vis or LC-MS to quantify kinetic differences .

Advanced: How to resolve spectral contradictions arising from cyclopropane ring strain and substituent effects?

Methodological Answer:
The strained cyclopropane ring and electron-withdrawing substituents can complicate NMR interpretation:

  • ¹H NMR Splitting : Cyclopropane protons may exhibit complex splitting due to diastereotopicity. Use 2D NMR (COSY, NOESY) to assign signals .
  • ¹³C NMR Shifts : The carboxylic acid carbon (δ ~170–175 ppm) and cyclopropane carbons (δ ~15–25 ppm) are diagnostic. Compare with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
    Case Study : In 3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, computational modeling resolved ambiguities in NOE correlations .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry : As a rigid scaffold for drug candidates targeting enzymes with hydrophobic binding pockets (e.g., kinases, proteases).
  • Materials Science : Study its thermal stability (TGA/DSC) for potential use in high-performance polymers, leveraging the cyclopropane ring’s rigidity .

Advanced: How to address stability issues during storage and handling?

Methodological Answer:

  • Light Sensitivity : The nitro group increases photosensitivity. Store in amber vials at -20°C under inert gas (N₂/Ar) .
  • Thermal Decomposition : Monitor via TGA; decomposition onset typically occurs >150°C. Avoid prolonged heating during synthesis .
    Validation : Compare degradation products (HPLC-MS) before/after stress tests (e.g., 72 hrs under UV light) .

Advanced: What computational strategies predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier orbitals (HOMO/LUMO). The nitro group lowers LUMO energy, enhancing electrophilicity .
  • Docking Studies : Model interactions with biological targets (e.g., COX-2) using AutoDock Vina. The trifluoromethyl group may enhance binding via hydrophobic interactions .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF for dissolution, followed by slow addition of water or ethanol to precipitate pure crystals.
  • Mixed Solvents : Toluene/EtOAC (1:3) is effective for related cyclopropane derivatives .

Advanced: How to mitigate side reactions during cyclopropanation of nitro-substituted precursors?

Methodological Answer:

  • Catalyst Selection : Use dirhodium(II) catalysts (e.g., Rh₂(OAc)₄) to minimize carbene dimerization.
  • Temperature Control : Maintain reactions at 0–5°C to suppress nitro group reduction, a common side reaction with Zn-based systems .

Advanced: What strategies validate the compound’s role in inhibiting enzyme activity?

Methodological Answer:

  • In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase) using Ellman’s method.
  • SAR Studies : Synthesize analogs (e.g., replacing -NO₂ with -CN) to correlate structure with activity. Data from similar compounds (e.g., 3-(4-chlorophenyl)cyclopropanecarboxylic acid) suggest steric effects dominate inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.